Atto655 nhs-ester
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Overview
Description
Atto655 NHS-ester is a zwitterionic fluorescent dye that belongs to a new generation of fluorescent labels. It is designed for applications in life sciences, such as labeling DNA, RNA, or proteins. The dye is characterized by strong absorption, good fluorescence quantum yield, excellent thermal and photo-stability, outstanding ozone resistance, very good water solubility, and minimal triplet formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Atto655 NHS-ester is synthesized by reacting the dye with N-hydroxysuccinimide (NHS) to form the NHS-ester derivative. The reaction typically involves dissolving the dye in an amine-free, dry solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a concentration of 2 mg/ml. The solution should be prepared immediately before conjugation to ensure the highest efficiency .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes the preparation of the dye, its reaction with NHS, and subsequent purification steps such as gel permeation chromatography using columns filled with Sephadex G-25 or equivalent materials .
Chemical Reactions Analysis
Types of Reactions
Atto655 NHS-ester primarily undergoes substitution reactions where the NHS-ester group reacts with amino groups in proteins or other biomolecules to form stable amide bonds . The dye can also participate in bioorthogonal reactions with strained alkenes or alkynes, such as trans-cyclooctenes or cyclooctynes .
Common Reagents and Conditions
The optimal pH range for NHS-ester coupling is between 8.0 and 9.0. Common reagents include phosphate-buffered saline (PBS) and sodium bicarbonate solutions adjusted to the desired pH . The reaction is typically carried out at room temperature with constant stirring for 30 to 60 minutes .
Major Products Formed
The major product formed from the reaction of this compound with amino groups is a fluorescently labeled biomolecule, such as a protein or nucleic acid, with a stable amide bond linking the dye to the biomolecule .
Scientific Research Applications
Atto655 NHS-ester is widely used in various scientific research applications due to its excellent fluorescent properties. Some of its key applications include:
Single-Molecule Detection: The dye’s high sensitivity makes it suitable for single-molecule detection techniques.
High-Resolution Microscopy: It is used in techniques such as PALM, dSTORM, and STED for high-resolution imaging.
Flow Cytometry (FACS): The dye is employed in flow cytometry for cell sorting and analysis.
Fluorescence In-Situ Hybridization (FISH): It is used in FISH for detecting specific DNA sequences.
Labeling of Biomolecules: This compound is used to label proteins, DNA, and RNA for various biochemical and molecular biology studies.
Mechanism of Action
Atto655 NHS-ester exerts its effects through its strong fluorescent properties. The dye is a strong electron acceptor, and its fluorescence is efficiently quenched by electron donors such as guanine and tryptophan . The fluorescence is most efficiently excited in the range of 640 to 660 nm, making it suitable for use with specific laser sources . After coupling to a substrate, the dye moiety becomes electrically neutral .
Comparison with Similar Compounds
Atto655 NHS-ester can be compared with other similar fluorescent dyes, such as:
Atto647N NHS-ester: Similar in structure and application but with different spectral properties.
Atto550 NHS-ester: Another fluorescent dye with different excitation and emission wavelengths.
Atto680 NHS-ester: A dye with similar applications but different spectral characteristics.
Atto700 NHS-ester: Used for similar purposes but with distinct spectral properties.
This compound stands out due to its unique combination of strong absorption, high fluorescence quantum yield, excellent stability, and minimal triplet formation, making it highly suitable for a wide range of applications in life sciences .
Properties
Molecular Formula |
C31H36N4O8S |
---|---|
Molecular Weight |
624.7 g/mol |
IUPAC Name |
[6-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-20-ethyl-7,7-dimethyl-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-9-yl]methanesulfonate |
InChI |
InChI=1S/C31H36N4O8S/c1-4-33-11-5-7-19-13-22-26(15-24(19)33)42-27-16-25-21(14-23(27)32-22)20(18-44(39,40)41)17-31(2,3)34(25)12-6-8-30(38)43-35-28(36)9-10-29(35)37/h13-16,20H,4-12,17-18H2,1-3H3 |
InChI Key |
SPDKWNQUMMQOKX-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=C2C=C3C(=NC4=C(O3)C=C5C(=C4)C(CC(N5CCCC(=O)ON6C(=O)CCC6=O)(C)C)CS(=O)(=O)[O-])C=C2CCC1 |
Origin of Product |
United States |
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